![molecular formula C5H11Cl2NO B2390937 [(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride CAS No. 2287236-66-0](/img/structure/B2390937.png)

[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

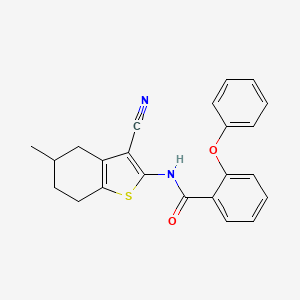

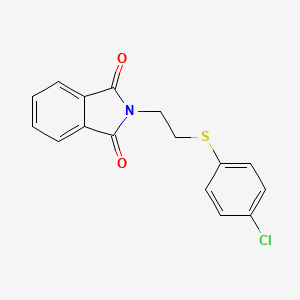

The compound “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in the literature . The review includes synthetic strategies used for ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . It also includes functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” is similar to that of “[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride” with a molecular weight of 155.6 . The linear formula is C5H11ClFNO .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” are similar to those of “[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride”. It is a solid at room temperature and should be stored in a dry and cool place .Applications De Recherche Scientifique

Synthesis and Chemical Properties

[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride is a chemical of interest in synthetic chemistry, particularly in the synthesis of pyrrolidine derivatives. For example, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol leads to the formation of 5-methoxylated 3-pyrrolin-2-ones, demonstrating the potential of chloropyrrolidin-2-yl compounds in generating valuable intermediates for agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, studies on hydrochloride crystals based on related structures have contributed to understanding the relationship between structural and magnetic properties in crystalline materials, highlighting the broader relevance of chloropyrrolidinyl compounds in materials science (Yong et al., 2013).

Biocatalysis and Green Chemistry

Biocatalytic processes using chloropyrrolidin-2-yl compounds have shown promise in sustainable chemistry. For instance, whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been developed, offering a green, economic, and efficient synthesis method. This process benefits from in situ substrate/product accumulation in the organic phase, improving substrate tolerance and reducing product inhibition and toxicity, while achieving high yields and enantiomeric excess in significantly reduced reaction times (Chen et al., 2021).

Chiral Intermediates for Pharmaceutical Synthesis

Chloropyrrolidin-2-yl compounds also serve as chiral intermediates in the synthesis of pharmaceuticals. The production of a key chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system is a notable example. This process demonstrates the capability of microbial cells to catalyze the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to its corresponding alcohol with high enantioselectivity and yield, improving the substrate tolerance and biocompatibility of microbial cells in the process (Ni et al., 2012).

Propriétés

IUPAC Name |

[(2S,4S)-4-chloropyrrolidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCABKLLVIZSQX-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2390856.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)

![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)

![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390876.png)